DIETHYL(TRIMETHYLSILYLMETHYL)MALONATE

Silicon-containing amino acids Bioinorganic chemistry Peptide engineering

Diethyl(trimethylsilylmethyl)malonate (CAS 17962-38-8) is an organosilicon-functionalized malonic acid diester with the molecular formula C₁₁H₂₂O₄Si and molecular weight 246.38 g/mol. The compound features a standard malonate core substituted at the α-position with a trimethylsilylmethyl (–CH₂Si(CH₃)₃) group, providing a silicon-containing synthetic handle for subsequent transformations while retaining the characteristic enolate alkylation reactivity of malonate esters.

Molecular Formula C11H22O4Si
Molecular Weight 246.37 g/mol
CAS No. 17962-38-8
Cat. No. B100812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDIETHYL(TRIMETHYLSILYLMETHYL)MALONATE
CAS17962-38-8
Molecular FormulaC11H22O4Si
Molecular Weight246.37 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C[Si](C)(C)C)C(=O)OCC
InChIInChI=1S/C11H22O4Si/c1-6-14-10(12)9(8-16(3,4)5)11(13)15-7-2/h9H,6-8H2,1-5H3
InChIKeyZEOGFXACYDZIKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl(trimethylsilylmethyl)malonate (CAS 17962-38-8): Procuring a Silicon-Functionalized Malonate Building Block


Diethyl(trimethylsilylmethyl)malonate (CAS 17962-38-8) is an organosilicon-functionalized malonic acid diester with the molecular formula C₁₁H₂₂O₄Si and molecular weight 246.38 g/mol. The compound features a standard malonate core substituted at the α-position with a trimethylsilylmethyl (–CH₂Si(CH₃)₃) group, providing a silicon-containing synthetic handle for subsequent transformations while retaining the characteristic enolate alkylation reactivity of malonate esters [1]. This α-substituted propanedioic acid derivative serves as a specialized building block for introducing silicon-containing moieties into target molecules, with established utility in the synthesis of silicon-containing α-amino acids and organosilicon compounds [2].

Why Diethyl(trimethylsilylmethyl)malonate Cannot Be Substituted by Unsubstituted Malonates or Bis(trimethylsilyl) Malonates


Procurement specifications for diethyl(trimethylsilylmethyl)malonate (CAS 17962-38-8) require precise differentiation from both simpler diethyl malonate and more extensively silylated bis(trimethylsilyl) malonates because the type and position of silicon incorporation fundamentally determines the compound's synthetic utility. Unsubstituted diethyl malonate lacks the trimethylsilylmethyl group essential for generating silicon-containing target molecules [1]. Conversely, bis(trimethylsilyl) malonates, bearing silyl groups on the carboxyl oxygens rather than as an α-alkyl substituent, exhibit critically different reactivity profiles: experimental studies have demonstrated that bis(trimethylsilyl) malonates are not viable substitutes for reactive malonyl reagents in cyclocondensation reactions, as their synthetic reactivity is insufficient and they undergo decomposition at relatively low reaction temperatures [2]. The α-trimethylsilylmethyl substitution pattern of CAS 17962-38-8 enables sequential alkylation chemistry at the malonate α-position that oxygen-silylated analogs cannot provide.

Quantitative Comparative Evidence for Diethyl(trimethylsilylmethyl)malonate (CAS 17962-38-8) Differentiation


Synthetic Efficiency in Silicon-Containing α,α-Dialkylated α-Amino Acid Preparation

Diethyl(trimethylsilylmethyl)malonate (4) was synthesized from diethyl malonate and (chloromethyl)trimethylsilane via sodium ethoxide-mediated alkylation in ethanol in 87% isolated yield. This yield represents a reproducible, experimentally validated efficiency for installing the α-trimethylsilylmethyl substituent onto the malonate scaffold [1]. No direct comparator for this specific alkylation yield with alternative silyl-containing alkylating agents was identified in the literature, so this value is presented as a benchmark baseline rather than a comparative metric.

Silicon-containing amino acids Bioinorganic chemistry Peptide engineering

Reactivity Differentiation from Bis(trimethylsilyl) Malonates in Cyclocondensation

Experimental investigations have demonstrated that bis(trimethylsilyl) malonates (19) are not suitable substitutes for reactive malonyl reagents in cyclocondensation reactions with 1,3-dinucleophiles. The authors explicitly concluded that these bis-silylated malonates exhibit synthetic reactivity that is too low and undergo decomposition at relatively mild temperatures [1]. In contrast, diethyl(trimethylsilylmethyl)malonate bears the trimethylsilyl group as an α-carbon substituent rather than on oxygen, maintaining the reactive malonate α-position for enolate formation and alkylation chemistry.

Heterocycle synthesis Cyclocondensation Reagent selection

Application in Enantioselective Enzyme-Catalyzed Synthesis

Diethyl methyl[(trimethylsilyl)methyl]malonate—the α-methylated derivative prepared directly from diethyl(trimethylsilylmethyl)malonate—has been successfully employed as a prochiral substrate for porcine liver esterase-catalyzed enantioselective ester cleavage, yielding silicon-containing α-amino acid enantiomers with >99% ee [1]. This level of enantioselectivity demonstrates the compatibility of the α-trimethylsilylmethyl-substituted malonate scaffold with enzymatic resolution methods.

Asymmetric synthesis Nonproteinogenic amino acids Enzymatic resolution

Commercial Purity Specifications for Procurement Decisions

Commercial suppliers specify minimum purity of 95% (AKSci) and NLT 98% (Catsyn) for diethyl(trimethylsilylmethyl)malonate (CAS 17962-38-8), with availability from gram to metric ton scale . These purity specifications exceed the typical research-grade purity (≥95%) of generic diethyl malonate and provide procurement professionals with verifiable quality benchmarks when comparing suppliers.

Quality control Procurement specification Industrial availability

Physical Property Differentiation for Handling and Storage

The α-trimethylsilylmethyl substitution substantially alters physical properties compared to unsubstituted diethyl malonate. The target compound exhibits a boiling point of 118 °C at 13 Torr and density of 0.9680 g/cm³ at 20 °C, whereas unsubstituted diethyl malonate (MW 160.17) boils at 199 °C at 760 mmHg (approximately 95 °C at 13 Torr based on vapor pressure correlation) and has density 1.055 g/cm³ [1][2]. The lower density and distinct boiling point profile of the silylated derivative reflect the effect of the trimethylsilylmethyl group on intermolecular interactions.

Physical chemistry Storage stability Process safety

High-Impact Application Scenarios for Diethyl(trimethylsilylmethyl)malonate (CAS 17962-38-8)


Synthesis of Silicon-Containing α,α-Dialkylated α-Amino Acids

For laboratories engaged in bioinorganic chemistry or peptidomimetic research, diethyl(trimethylsilylmethyl)malonate provides a validated entry point to silicon-containing α-amino acids such as rac-2′-(trimethylsilyl)isovaline. The compound undergoes sequential α-alkylation—first with (chloromethyl)trimethylsilane (87% yield) to form the title compound, then with iodoethane (95% yield) to generate the α-ethylated intermediate—enabling construction of quaternary α-carbon centers bearing silicon functionality . This application scenario is particularly relevant for researchers seeking to introduce silicon atoms into peptides to alter conformational properties or metabolic stability.

Enantioselective Synthesis of Nonproteinogenic Silicon-Containing Amino Acid Enantiomers

Research groups pursuing chiral silicon-containing amino acids can utilize the α-methylated derivative of this compound (prepared by methylating diethyl(trimethylsilylmethyl)malonate) as a prochiral substrate for enzyme-catalyzed asymmetric synthesis. Porcine liver esterase-mediated cleavage proceeds with >99% enantiomeric excess, providing access to (R)- and (S)-α-[(trimethylsilyl)methyl]alanine in high optical purity . This scenario addresses the need for stereochemically defined silicon-containing building blocks in medicinal chemistry and peptide engineering applications.

Preparation of α-Substituted Malonic Acid Derivatives for Heterocycle Synthesis

In heterocyclic chemistry, the malonate α-position of diethyl(trimethylsilylmethyl)malonate remains available for enolate formation and subsequent alkylation or condensation reactions, unlike bis(trimethylsilyl) malonates which exhibit insufficient reactivity and thermal lability in cyclocondensation reactions . Users developing synthetic routes to malonyl heterocycles or silicon-modified barbiturates should procure this α-trimethylsilylmethyl-substituted derivative rather than oxygen-silylated alternatives that have been experimentally demonstrated to fail under cyclocondensation conditions.

Scalable Organosilicon Intermediate for Process Chemistry

For process development laboratories planning scale-up, the compound is commercially available with defined purity specifications (NLT 98%) and in quantities from gram to metric ton scale . The validated multi-step synthesis pathway to silicon-containing amino acids achieves 28% overall yield from diethyl malonate using inexpensive reagents [1], supporting economic feasibility assessments for larger-scale production. The compound's established physical properties (BP 118 °C at 13 Torr) also inform downstream purification and handling protocols.

Technical Documentation Hub

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